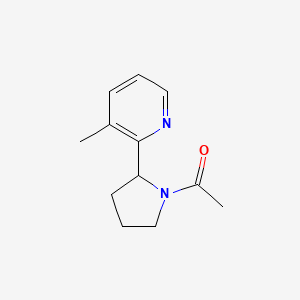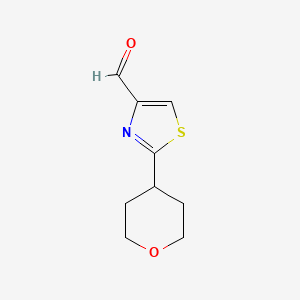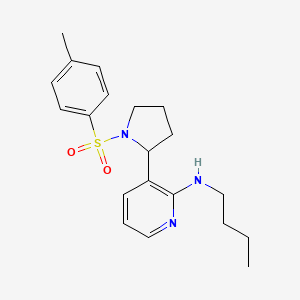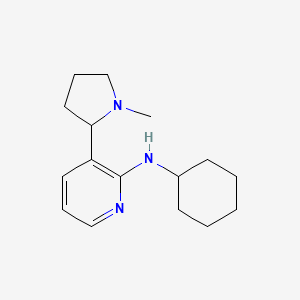
5-(2-Carboxyphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Carboxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of nicotinic acid, featuring a carboxyphenyl group attached to the nicotinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyphenyl)nicotinic acid typically involves the reaction of 2-carboxybenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-(2-Carboxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Carboxyphenyl)nicotinic acid: This compound has a similar structure but with the carboxyphenyl group attached at a different position on the nicotinic acid ring.
5-(4-Carboxyphenoxy)nicotinic acid: Another related compound with an additional oxygen atom in the structure, used in the synthesis of luminescent materials.
Uniqueness
Its ability to form stable complexes with metal ions and its role in the synthesis of advanced materials highlight its importance in scientific research .
Eigenschaften
| 1263377-28-1 | |
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
5-(2-carboxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-5-8(6-14-7-9)10-3-1-2-4-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ORPRULFZPAZQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)





![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)


